

3-Ethylquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Ethylquinoline

Cat. No.: B157896

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CAS Number: 1873-54-7

This technical guide provides an in-depth overview of **3-Ethylquinoline**, a heterocyclic aromatic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical identity, synthesis, physicochemical properties, and the established biological significance of the broader quinoline class in major signaling pathways.

Chemical and Physical Properties

Quantitative data regarding the specific physical properties of **3-Ethylquinoline**, such as melting point, boiling point, and density, are not readily available in standard chemical databases.^[1] What is known is summarized in the table below.

Property	Value	Source
CAS Number	1873-54-7	VSNCHEM
Molecular Formula	C ₁₁ H ₁₁ N	TargetMol
Molecular Weight	157.21 g/mol	TargetMol
SMILES	<chem>CCC1=CC2=CC=CC=C2N=C1</chem>	VSNCHEM
InChI	InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3	VSNCHEM

Synthesis of 3-Ethylquinoline

A documented method for the synthesis of **3-Ethylquinoline** involves the reductive dehalogenation of 8-chloro-**3-ethylquinoline**. This reaction has been reported to yield **3-Ethylquinoline** in almost quantitative amounts.[\[2\]](#)

Experimental Protocol: Reductive Dehalogenation

The following is a general procedure adapted from the literature for the reductive dehalogenation of a halo-quinoline derivative.[\[2\]](#)

Materials:

- 8-chloro-**3-ethylquinoline** (starting material)
- Potassium hydroxide (KOH), powdered
- Polyethylene glycol (PEG 400)
- Xylene
- Standard laboratory glassware for reflux reactions
- Analytical equipment for reaction monitoring and product characterization (e.g., GC, GC/MS)

Procedure:

- A mixture of the organic halide (e.g., 8-chloro-**3-ethylquinoline**, 0.3 g), polyethylene glycol (PEG 400, 0.3 g), and powdered potassium hydroxide (2 g) is prepared in xylene (30 ml).
- The reaction mixture is refluxed for a period of 2 to 5 hours.
- The progress of the reaction can be monitored by gas chromatography (GC).
- Upon completion, the product, **3-ethylquinoline**, can be isolated and purified using standard organic chemistry techniques.

Reaction Monitoring and Characterization:

- Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): These techniques are used to monitor the disappearance of the starting material and the formation of the product, confirming the quantitative formation of **3-ethylquinoline**.^[2]

Biological Significance of the Quinoline Scaffold

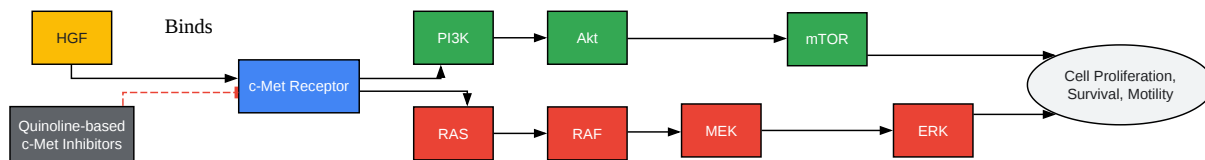
While specific biological data for **3-Ethylquinoline** is limited in the public domain, the quinoline scaffold is a well-established pharmacophore in drug discovery and medicinal chemistry.^{[3][4][5]} Quinoline derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.^{[3][5][6]} Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.

Role in Major Signaling Pathways

The quinoline core is a prominent feature in many potent inhibitors of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.^{[6][7]}

c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.^[8] Aberrant c-Met signaling is a hallmark of many cancers. Several potent and selective c-Met inhibitors are based on a substituted quinoline scaffold.^[9]

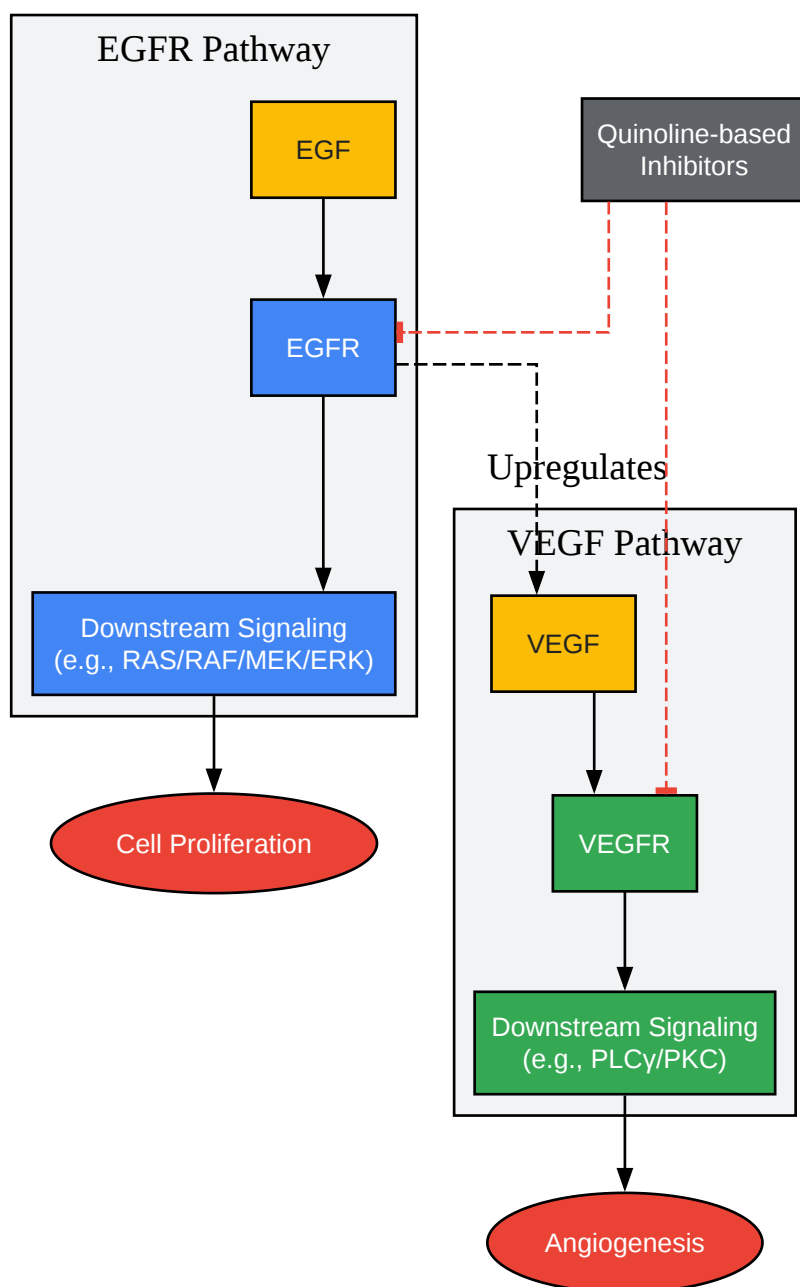


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c-Met signaling pathway and the inhibitory action of quinoline derivatives.

EGFR and VEGF Signaling Pathways:

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways are critical for tumor growth and angiogenesis.[10] Dual inhibition of these pathways is a promising strategy in cancer therapy.[10][11] The quinoline structure is found in inhibitors of both EGFR and VEGFR.[7][12]



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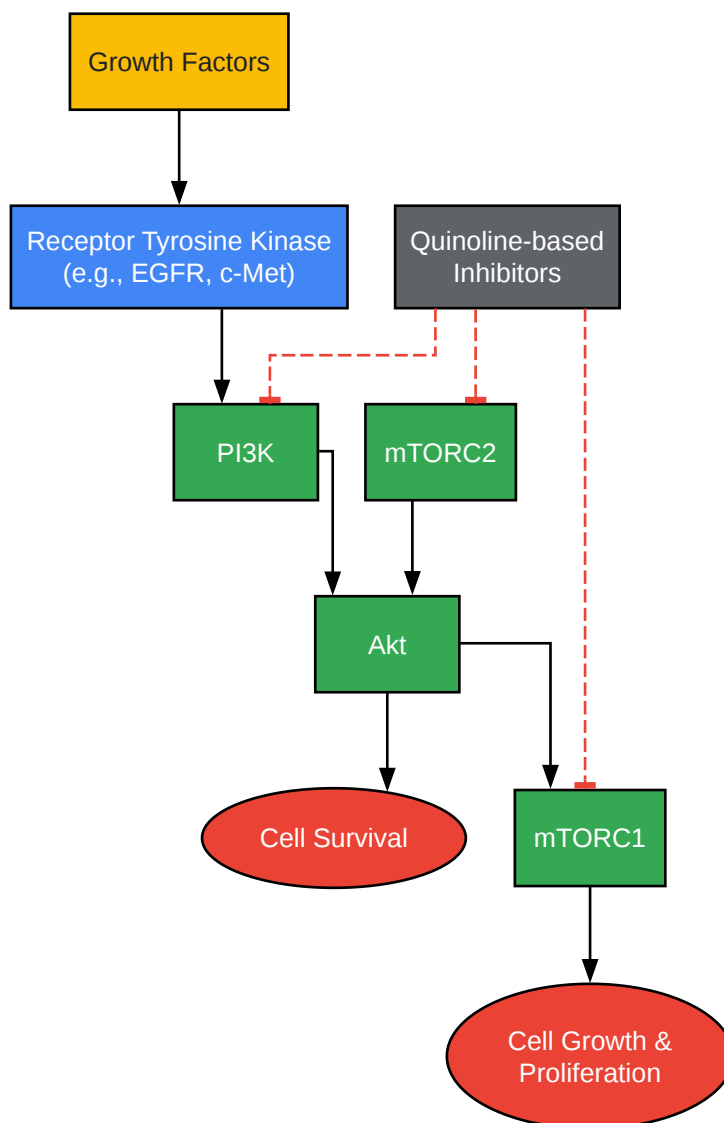
Cross-talk between EGFR and VEGF pathways and inhibition by quinoline-based compounds.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. [13][14] Its dysregulation is a common event in cancer.[15] Numerous inhibitors targeting

components of this pathway, particularly PI3K and mTOR, incorporate the quinoline scaffold.

[16]



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The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Conclusion

3-Ethylquinoline is a readily synthesizable derivative of the quinoline heterocyclic system. While specific data on its physicochemical and biological properties are not extensively available, its core quinoline structure is of significant interest to the scientific and drug development communities. The established importance of the quinoline scaffold in potent and

selective inhibitors of key signaling pathways underscores the potential for **3-Ethylquinoline** and its derivatives as building blocks for the development of novel therapeutic agents. Further research is warranted to fully characterize the biological activity profile of **3-Ethylquinoline**.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual EGFR-VEGF Pathway Inhibition: A Promising Strategy for Patients With EGFR-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Inhibition of EGFR and VEGF Pathways in Patients with EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID Fisetin - PMC
[pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed
[pubmed.ncbi.nlm.nih.gov]
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